Enhanced Lipophilicity and Reduced Polar Surface Area Favor Blood-Brain Barrier Penetration
Compared to the N-methylated analog 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole, the target compound 3-(pyrrolidin-2-yl)-5-(trifluoromethyl)-1H-pyrazole exhibits a higher predicted LogP (XLogP3 = 1.853) and a larger topological polar surface area (TPSA = 40.71 Ų) [1]. In contrast, the N-methylated comparator has a lower TPSA of 29.8 Ų and an XLogP3 of 1 [1]. This difference in lipophilicity and polarity is expected to influence blood-brain barrier (BBB) permeability and overall CNS exposure, with the target compound's profile being more conducive to CNS-targeting applications where moderate lipophilicity and balanced polarity are desired .
| Evidence Dimension | Physicochemical Property Comparison |
|---|---|
| Target Compound Data | LogP (XLogP3) = 1.853; TPSA = 40.71 Ų; H-Bond Donors = 2; H-Bond Acceptors = 2 |
| Comparator Or Baseline | 1-Methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole (LogP (XLogP3) = 1; TPSA = 29.8 Ų; H-Bond Donors = 1; H-Bond Acceptors = 5) |
| Quantified Difference | Target compound has ΔLogP = +0.853 and ΔTPSA = +10.91 Ų; increased H-bond donor capacity (2 vs. 1) |
| Conditions | Computed values from ChemScence and Kuujia product datasheets using XLogP3 and TPSA algorithms |
Why This Matters
Procurement of the target compound over the N-methylated analog may be critical for CNS drug discovery programs requiring moderate lipophilicity and balanced polarity to optimize BBB penetration and minimize efflux.
- [1] Kuujia. (n.d.). 1-Methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole [Product Page]. Retrieved from https://www.kuujia.com/cas-1519157-63-1.html View Source
